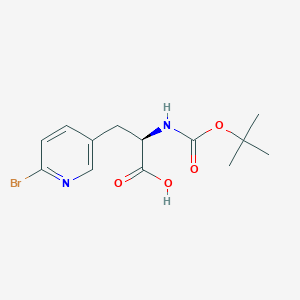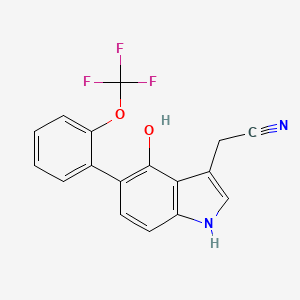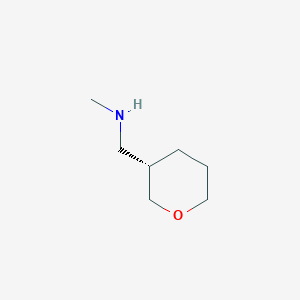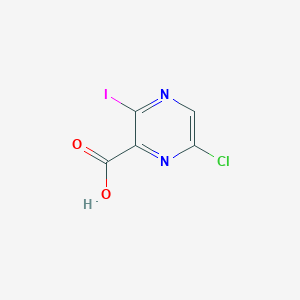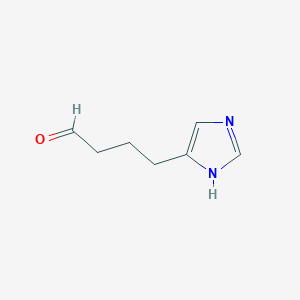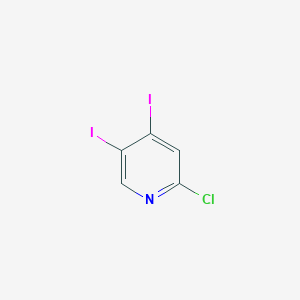
2-Chloro-4,5-diiodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,5-diiodopyridine is a halogenated derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 2, 4, and 5 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-diiodopyridine typically involves halogenation reactions. One common method is the direct iodination of 2-chloropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale synthesis. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4,5-diiodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,5-diiodopyridine involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
- 2-Chloro-3,4-diiodopyridine
- 2-Chloro-5-iodopyridine
- 2-Chloro-3,5-diiodopyridine
Comparison: 2-Chloro-4,5-diiodopyridine is unique due to the specific positioning of the chlorine and iodine atoms, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C5H2ClI2N |
|---|---|
Peso molecular |
365.34 g/mol |
Nombre IUPAC |
2-chloro-4,5-diiodopyridine |
InChI |
InChI=1S/C5H2ClI2N/c6-5-1-3(7)4(8)2-9-5/h1-2H |
Clave InChI |
SROCQWYZTOQNTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
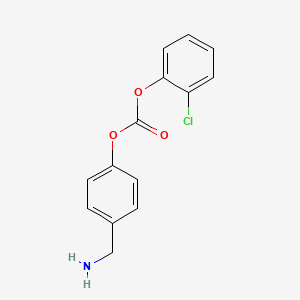
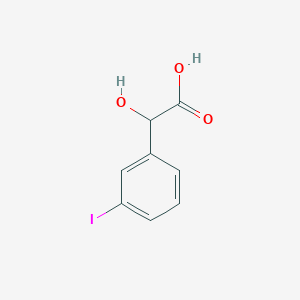
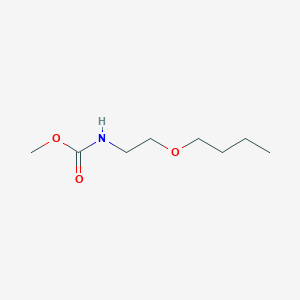
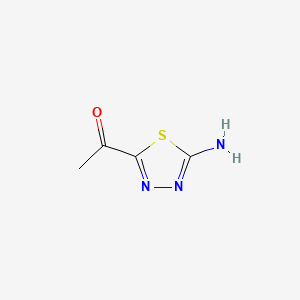
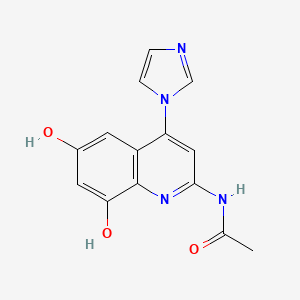
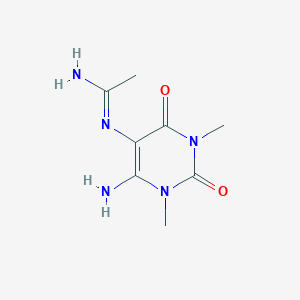

![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
